(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-fluorophenyl)methanone
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Overview
Description
(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-fluorophenyl)methanone: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a triazolo[4,3-b]pyridazine core, which is a heterocyclic aromatic structure, and is substituted with a cyclopropyl group and a piperazine ring, further linked to a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors. The cyclopropyl group is introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents. The piperazine ring is then attached via nucleophilic substitution reactions, and the fluorophenyl group is introduced through electrophilic aromatic substitution.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to produce fluorophenol derivatives.
Reduction: : The triazolo[4,3-b]pyridazine core can be reduced to form amines.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as alkyl halides or amines, and conditions like elevated temperatures and polar solvents.
Major Products Formed
Oxidation: : Fluorophenol derivatives.
Reduction: : Amines derived from the triazolo[4,3-b]pyridazine core.
Substitution: : Various substituted piperazines.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific diseases.
Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The triazolo[4,3-b]pyridazine core and the fluorophenyl group are likely involved in these interactions, influencing pathways related to biological processes or disease states.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the cyclopropyl group and the fluorophenyl group. Similar compounds might include other triazolo[4,3-b]pyridazine derivatives or piperazine-containing molecules, but the presence of the cyclopropyl group and the specific substitution pattern sets it apart.
List of Similar Compounds
3-cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone
Properties
IUPAC Name |
[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c20-15-5-3-14(4-6-15)19(27)25-11-9-24(10-12-25)17-8-7-16-21-22-18(13-1-2-13)26(16)23-17/h3-8,13H,1-2,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEOJMNLDMGFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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